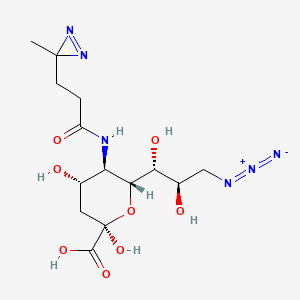

9-Azido-Neu5DAz

Description

Significance of Protein Glycosylation and Sialylation in Biological Systems

Protein glycosylation is one of the most abundant and complex post-translational modifications (PTMs), impacting over half of all proteins synthesized in eukaryotic cells thermofisher.comstudysmarter.co.ukresearchgate.netwikipedia.org. This modification is crucial for proper protein folding, stability, solubility, and function, influencing cellular processes such as cell-cell recognition, signal transduction, immune responses, and protein-ligand interactions thermofisher.comstudysmarter.co.ukresearchgate.netmdpi.comnih.govoup.com. Sialylation, the terminal addition of sialic acids to glycan chains, is particularly significant. Sialic acids are negatively charged, acidic monosaccharides that are abundantly present on the cell surface and secreted glycoproteins of vertebrates, forming a critical component of the glycocalyx mdpi.comnih.govmdpi.comresearchgate.nettandfonline.comencyclopedia.pub. They mediate diverse biological functions, including cell adhesion, immune system modulation (often through interactions with Siglec receptors), and are implicated in various pathological conditions, such as cancer progression and immune evasion researchgate.netmdpi.commdpi.comresearchgate.netencyclopedia.pub.

Overview of Sialic Acids (Neu5Ac, Neu5Gc, KDN) and Their Functional Diversity

Sialic acids constitute a diverse family of nine-carbon acidic monosaccharides, typically found at the non-reducing termini of N-linked and O-linked glycans, as well as glycolipids mdpi.comtandfonline.comencyclopedia.pubnih.govresearchgate.netlongdom.orgscirp.orgnih.gov. The most prevalent types in vertebrates are N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN) mdpi.comencyclopedia.pubnih.govlongdom.orgscirp.orgnih.govcabidigitallibrary.orgresearchgate.net. Neu5Ac is the predominant form found in humans and plays a central role in cell recognition and signaling cabidigitallibrary.orgresearchgate.net. Neu5Gc, while common in most mammals, is not synthesized by humans due to an inactivating mutation in the CMP-Neu5Ac hydroxylase gene; its presence in human tissues, often acquired through diet, has been associated with inflammation and cancer progression cabidigitallibrary.orgresearchgate.net. KDN is more commonly found in lower vertebrates and plays specific roles in developmental processes longdom.orgcabidigitallibrary.org. The structural diversity and the inherent negative charge of sialic acids contribute to their multifaceted biological roles, influencing cellular interactions, immune responses, and disease states mdpi.comnih.govoup.commdpi.comresearchgate.nettandfonline.comencyclopedia.pub.

Conceptual Framework of Metabolic Glycoengineering (MGE) and Bioorthogonal Chemistry in Glycomics

Metabolic Glycoengineering (MGE) is a powerful strategy that involves the introduction of artificially modified monosaccharides into cellular biosynthetic pathways. By supplying cells with sugar analogues bearing unnatural functionalities, MGE enables the creation of glycans with novel properties and the study of their biological roles mdpi.comresearchgate.netresearchgate.netmdpi.comnih.govsemanticscholar.org. This approach capitalizes on the cell's inherent metabolic machinery to incorporate these modified sugars into cellular glycoconjugates, serving as a means to probe glycan function or engineer cell surfaces.

Complementing MGE, bioorthogonal chemistry provides the essential tools for selectively detecting or manipulating these introduced unnatural functionalities without interfering with native biochemical processes mdpi.comresearchgate.netuga.edunih.govnih.govpnas.org. Key bioorthogonal reactions, such as click chemistry (including copper-catalyzed azide-alkyne cycloaddition - CuAAC, and strain-promoted azide-alkyne cycloaddition - SPAAC) and the Staudinger ligation, allow for the specific conjugation of reporter molecules to the modified glycans mdpi.comresearchgate.netnih.govnih.govpnas.org. The azide (B81097) functional group is particularly valuable as a chemical reporter due to its small size, metabolic stability, and selective reactivity with alkynes or phosphines, enabling precise labeling, visualization, and isolation of target biomolecules mdpi.comresearchgate.netnih.govnih.govpnas.org.

Positioning of 9-Azido-Neu5DAz as a Versatile Bioorthogonal Chemical Reporter in Glycobiology

Azido-sialic acid analogues, such as those featuring an azide group at the C9 position (potentially referred to by the nomenclature this compound or 9AzSia), are specifically designed for incorporation into cellular glycans through MGE pnas.orgnih.gov. These compounds serve as versatile bioorthogonal chemical reporters, allowing for the selective labeling and tracking of sialylated glycans within living cells and organisms pnas.orgnih.govresearchgate.netrsc.orgnih.gov.

Once incorporated into the cellular glycome, the azide moiety on these sialic acid analogues can be selectively reacted with alkyne- or phosphine-containing probes via bioorthogonal chemistry. This enables sensitive detection and analysis, facilitating non-invasive imaging of cell-surface sialoglycans, proteomic profiling of sialoglycoproteins, and the investigation of sialylation dynamics in various biological contexts, including cancer research pnas.orgnih.govresearchgate.netrsc.orgnih.gov. The development of such reporters significantly expands the analytical toolkit available for glycomics, offering a means to unravel the complex functional roles of sialic acids in both health and disease mdpi.comnih.govnih.govcanadianglycomics.ca.

Data Tables

Table 1: Overview of Major Sialic Acids

| Sialic Acid Type | Common Abbreviation | Key Characteristics | Primary Biological Roles | Associated Conditions/Notes | References |

| N-acetylneuraminic acid | Neu5Ac | Most abundant in humans; acidic monosaccharide | Cell recognition, signaling, immune modulation, cell adhesion | Ubiquitous in mammalian glycans | mdpi.comencyclopedia.pubnih.govlongdom.orgscirp.orgnih.govcabidigitallibrary.orgresearchgate.net |

| N-glycolylneuraminic acid | Neu5Gc | Not synthesized by humans; acquired from diet | Linked to inflammation and cancer progression in humans | Found in most mammals, but not humans; potential carcinogen | cabidigitallibrary.orgresearchgate.net |

| 3-deoxy-D-glycero-D-galacto-nonulosonic acid | KDN | Found predominantly in lower vertebrates | Less common; roles in development and specific interactions | Limited presence in humans, primarily from diet | longdom.orgcabidigitallibrary.org |

Table 2: Bioorthogonal Chemistry for Azide Reporter Detection

| Reaction Type | Bioorthogonal Pair | Detection Mechanism | Key Features / Advantages | Limitations / Considerations | References |

| Click Chemistry (CuAAC) | Azide – Alkyne | Formation of a stable triazole ring | Fast reaction kinetics, high sensitivity, widely used | Requires a copper catalyst, which can be cytotoxic and generate reactive oxygen species (ROS) | mdpi.comresearchgate.netnih.govnih.govpnas.org |

| Click Chemistry (SPAAC) | Azide – Strained Alkyne | Formation of a stable triazole ring | Copper-free, biocompatible, suitable for live imaging and in vivo applications | Slower kinetics than CuAAC, requires strained alkynes | mdpi.comresearchgate.netnih.govnih.govpnas.org |

| Staudinger Ligation | Azide – Phosphine (B1218219) | Formation of an amide bond via an aza-ylide intermediate | Biocompatible, does not require a catalyst, can be modified for reduced byproducts | Slower reaction kinetics compared to click chemistry, potential for phosphine oxidation | mdpi.comresearchgate.netnih.govnih.govpnas.org |

Table 3: Metabolic Incorporation and Detection of Azido-Sialic Acids

| Reporter Analog Type | Common Precursor Analogs | Detection Method(s) | Key Findings / Applications | Sensitivity / Efficiency Notes | References |

| Azido-sialic acid (e.g., 9-azido-Neu5Ac) | Acetylated N-acetylmannosamine (Ac4ManNAz), 1,3,4-O-Bu3ManNAz, 9AzSia | Click Chemistry (CuAAC/SPAAC), Staudinger Ligation | In vivo imaging of sialoglycans, proteomic profiling of sialoglycoproteins, studying sialylation in cancer, modulating pathogen-host interactions | Detection limit ~1 nM of metabolic precursor acs.org; SiaNAz mass signature: 332.10 Da rsc.org; Labeling observed after ~1 min with DIFO probes pnas.org; Distinct binding affinity to SubAB toxin observed nih.gov | pnas.orgnih.govresearchgate.netrsc.orgnih.govacs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N6O8 |

|---|---|

Molecular Weight |

402.36 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxy-5-[3-(3-methyldiazirin-3-yl)propanoylamino]oxane-2-carboxylic acid |

InChI |

InChI=1S/C14H22N6O8/c1-13(18-19-13)3-2-8(23)17-9-6(21)4-14(27,12(25)26)28-11(9)10(24)7(22)5-16-20-15/h6-7,9-11,21-22,24,27H,2-5H2,1H3,(H,17,23)(H,25,26)/t6-,7+,9+,10+,11+,14+/m0/s1 |

InChI Key |

VHQQNRUSBGYPTK-JFWPBOEBSA-N |

Isomeric SMILES |

CC1(N=N1)CCC(=O)N[C@@H]2[C@H](C[C@@](O[C@H]2[C@@H]([C@@H](CN=[N+]=[N-])O)O)(C(=O)O)O)O |

Canonical SMILES |

CC1(N=N1)CCC(=O)NC2C(CC(OC2C(C(CN=[N+]=[N-])O)O)(C(=O)O)O)O |

Origin of Product |

United States |

Metabolic Glycoengineering with 9 Azido Neu5daz

Principles of Metabolic Incorporation of Azido-Sialic Acids into Cellular Glycans

The metabolic incorporation of azido-sialic acids into cellular glycans follows a series of steps, starting with cellular uptake of the precursor molecule and culminating in its display on the cell surface and within intracellular glycoconjugates.

Cellular Uptake and Intracellular Processing of Exogenously Supplied Azido-Sugar Analoguesresearchgate.netacs.orgru.nlbeilstein-journals.org

Cells can take up exogenously supplied azido-sugar analogs, such as N-azidoacetylmannosamine (ManNAz), which serve as precursors for sialic acid biosynthesis acs.orgrsc.org. The efficiency of cellular uptake and subsequent utilization can be influenced by the chemical structure of the analog. For instance, capping polar hydroxyl groups with acetyl groups has been shown to significantly enhance the cellular uptake and utilization of mannosamine (B8667444) and sialic acid derivatives ru.nl. Once inside the cell, these azido-sugar analogs undergo processing. Mannosamine derivatives with azido (B1232118) modifications (e.g., Ac₄ManNAz) are typically deacylated and then integrated into the cellular metabolic machinery rsc.org. While N-acetylglucosamine (GlcNAc) analogs with unnatural N-acyl groups might not be efficiently converted to modified sialic acids due to enzyme specificity (specifically, GlcNAc 2-epimerase requires natural UDP-GlcNAc), they can be converted to N-acetylgalactosamine (GalNAz) through salvage pathways rsc.org. Azido-modified mannosamine precursors, such as Ac₄ManNAz, are known to lead to the exclusive labeling of azido-modified sialic acid moieties, whereas Ac₄GlcNAz is specific for GlcNAc/GalNAc incorporation rsc.org.

Enzymatic Conversion and Integration into the Sialic Acid Biosynthetic Pathway (e.g., via UDP-GlcNAc 2-epimerase/ManNAc-6-kinase and N-acetylneuraminic acid synthase)acs.orgru.nlbeilstein-journals.org

Following uptake and initial processing, azido-sugar analogs are channeled into the sialic acid biosynthetic pathway. This integration is facilitated by cellular enzymes. For example, N-acetylmannosamine (ManNAc) derivatives are substrates for enzymes such as ManNAc-6-kinase and N-acetylneuraminic acid synthase, which are critical for the de novo synthesis of sialic acids rsc.org. These enzymes convert the modified ManNAc precursors into activated forms, such as UDP-N-acetyl-azido-neuraminic acid, which can then be utilized by sialyltransferases rsc.org. The specific position of the azido modification on the sugar analog can influence its compatibility with these enzymatic steps. For instance, modifications at the C-6 position of mannosamine, which corresponds to the C-9 position of sialic acid, are often poorly tolerated by the enzymes involved in chemo-enzymatic synthesis biorxiv.org. However, modifications at the N-acyl side chain are generally well-tolerated pkusz.edu.cn.

Display of Azido-Sialic Acids on Cell-Surface Sialoglycans and Intracellular Glycoconjugatesacs.orgnih.govbiorxiv.org

Once synthesized and activated, azido-modified sialic acids are appended to various glycoconjugates by cellular glycosyltransferases. This process results in the display of these azido-functionalized sialic acids on the cell surface as part of sialoglycans, as well as within intracellular glycoconjugates acs.orgrsc.org. The azido group remains intact and unreacted during this metabolic incorporation, serving as a specific tag for subsequent bioorthogonal chemical reactions researchgate.netsigmaaldrich.com. This allows for the selective labeling of glycans containing these modified sialic acids, enabling their visualization or further functionalization researchgate.netacs.org.

Evaluation of Metabolic Incorporation Efficiency and Glycan Labeling Densityrsc.org

The efficiency of metabolic incorporation and the resulting density of azido-labeled glycans are critical parameters for successful glycoengineering applications. These metrics are typically evaluated using techniques that can detect and quantify the presence of the azido group on cellular glycans.

Methods for assessing incorporation efficiency often involve bioorthogonal click chemistry. For example, cells treated with azido-sugars are subsequently incubated with a probe containing a complementary functional group, such as a dibenzocyclooctyne (DBCO) moiety, which reacts with the azide (B81097) via strain-promoted alkyne-azide cycloaddition (SPAAC) rsc.org. The extent of this reaction, often detected using fluorescently labeled probes or affinity tags, provides a measure of the incorporation efficiency and labeling density acs.orgrsc.org. Flow cytometry is commonly employed to quantify the cell-surface display of these labeled glycans ru.nlpkusz.edu.cnosti.gov.

Quantitative data on incorporation efficiency can vary depending on the specific azido-sugar analog, cell type, and incubation conditions. For instance, studies have shown that while N-azidoacetylmannosamine (ManNAz) can be incorporated, certain sialic acid derivatives may be utilized more efficiently than their mannosamine precursors osti.gov. Furthermore, the chemical reporter group itself can influence incorporation efficiency, with some modifications proving more potent than others ru.nl.

Table 1: Comparison of Glycan Labeling Efficiency (Illustrative Data)

| Sugar Analog | Cell Type | Incubation Time | Labeling Efficiency (e.g., Mean Fluorescence Intensity) | Reference |

| Ac₄ManNAz | Jurkat cells | 48 h | Moderate | ru.nl |

| Ac₅NeuNAz | Jurkat cells | 48 h | High | ru.nl |

| N-(1-oxohex-5-ynyl)neuraminic acid (Neu5Hex) | HEp-2 cells | 24 h | Efficient | beilstein-journals.org |

| N-azidoacetylmannosamine (ManNAz) | CHO cells | 20 h | Significant increase | pkusz.edu.cn |

Note: Specific quantitative values for 9-Azido-Neu5DAz incorporation efficiency were not detailed in the provided snippets, but general trends for azido-sialic acids are presented.

Modulation of Cellular Glycophenotype Through Metabolic Glycoengineering

The introduction of unnatural sugars like azido-sialic acids can lead to significant alterations in the cell's glycophenotype, particularly affecting the presentation of sialoglycans on the cell surface.

Remodeling of Cell-Surface Sialoglycan Presentationpkusz.edu.cnru.nl

Metabolic glycoengineering with azido-sialic acids fundamentally remodels the cell-surface glycophenotype by incorporating these modified residues into the terminal positions of sialoglycans acs.orgrsc.orgpkusz.edu.cn. This substitution alters the chemical identity of the cell surface glycocalyx, introducing azide functionalities that can be subsequently utilized for various applications, such as targeted drug delivery, imaging, or probing glycan-protein interactions researchgate.netacs.org. The extent of this remodeling is dependent on the efficiency of incorporation and the cell's endogenous sialylation machinery ru.nl. For instance, studies comparing different azido-sugar analogs have indicated that some derivatives lead to more potent glycoengineering outcomes than others, suggesting that the specific structure of the analog influences its integration and display ru.nl. The ability to introduce azide groups onto cell-surface sialoglycans provides a means to study the heterogeneity of the glycan environment, with different residues potentially experiencing varying degrees of crowding or mobility rsc.org.

Influence on Sialoglycoprotein Composition and Architecture

The incorporation of unnatural sialic acid analogs like this compound into cellular glycans can lead to significant alterations in the composition and architecture of sialoglycoproteins. Sialic acids are terminal residues on many N- and O-linked glycans, critically influencing protein folding, stability, cell-cell recognition, and immune responses. By introducing an azido group at a specific position (C9 in this case, though azido modifications are more commonly at the N-acetyl position), this compound can be metabolically incorporated into the sialic acid biosynthetic pathway, leading to its display on the cell surface and in secreted glycoproteins nih.gov.

Considerations for Substrate Permissivity and Scaffold-Dependent Activities in Metabolic Glycoengineering

The successful application of metabolic glycoengineering with analogs like this compound hinges on several key considerations, including substrate permissivity and scaffold-dependent activities.

Substrate Permissivity: This refers to the ability of cells to efficiently take up, metabolize, and incorporate the unnatural sugar analog into the relevant biosynthetic pathways. The efficiency of uptake depends on transporter availability and cellular metabolic state, while metabolic processing requires the analog to be recognized by the enzymes of the sialic acid pathway. For azido-sialic acids, the chemical structure must be compatible with the enzymatic machinery responsible for sialic acid synthesis and transfer to glycoproteins nih.govnih.gov. Factors such as cell type, culture conditions, and the specific chemical modifications on the analog can influence its permissivity and the extent of its incorporation.

Scaffold-Dependent Activities: Recent research in metabolic glycoengineering has highlighted the phenomenon of "scaffold-dependent" activities, where the biological effects of sugar analogs are not solely determined by their chemical structure but also by the cellular context or "scaffold" in which they are incorporated nih.govnih.gov. This means that the same analog might elicit different responses depending on the cell type, the specific glycoproteins being modified, or the cellular pathways involved in glycan processing. For compounds like this compound, this could translate to variations in their influence on glycoprotein (B1211001) composition and architecture, or their efficacy in subsequent bioorthogonal labeling, based on the cellular environment. Furthermore, efforts to enhance the "druggability" of sugar analogs have revealed that some modifications can lead to unexpected scaffold-dependent biological activities, such as selective cytotoxicity towards cancer cells, suggesting that the analog's integration into cellular machinery can confer unique functional properties nih.gov. The specific positioning of the azide group in this compound could also influence its interaction with enzymatic scaffolds and subsequent biological outcomes.

Exo Enzymatic Glycan Labeling with 9 Azido Neu5daz

Chemo-Enzymatic Strategies for Direct Installation of Azido-Sialic Acids onto Cell Surfacesrsc.orgresearchgate.netrsc.orgnih.gov

Chemo-enzymatic strategies for the direct installation of azido-sialic acids, including derivatives like 9-Azido-Neu5DAz, onto cell surfaces leverage the catalytic activity of glycosyltransferases, primarily sialyltransferases researchgate.netrsc.org. These enzymes facilitate the transfer of activated, modified sialic acid donors (e.g., CMP-Neu5Az) to acceptor glycans present on the cell surface rsc.org. This direct enzymatic transfer circumvents the complexities of cellular metabolic pathways, allowing for precise placement of the azido (B1232118) group rsc.org. Once the azido-sialic acid is installed, the azide (B81097) moiety serves as a bioorthogonal handle, readily participating in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)) with alkyne-functionalized probes. This subsequent reaction enables the attachment of reporter molecules such as fluorophores, biotin (B1667282), or spin labels for visualization, detection, or further functional studies rsc.org. The direct nature of this enzymatic installation is a key advantage over metabolic oligosaccharide engineering (MOE) rsc.org.

Exploitation of Sialyltransferase Specificity for Selective Glycan Modification (e.g., ST6GAL1, Cst-II)rsc.orgresearchgate.netnih.gov

The selective modification of cell surface glycans using azido-sialic acids is critically dependent on the specificity of the employed sialyltransferases researchgate.net. These enzymes are responsible for catalyzing the formation of specific sialic acid linkages, thereby dictating which glycans on the cell surface are modified researchgate.net. Key sialyltransferases utilized in these strategies include ST6GAL1, which typically catalyzes the formation of α2,6-sialyl linkages, and Cst-II (also known as CSTII), a sialyltransferase from Campylobacter jejuni that can catalyze α2,3- and potentially α2,8-sialyl linkages researchgate.netrsc.org. Another relevant enzyme is ST3GAL1, known for its role in forming α2,3-sialyl linkages oup.com. The selection of a particular sialyltransferase allows researchers to target specific glycan structures or locations on the cell surface researchgate.net.

Linkage Specificity and Glycan Subclass Targetingnih.gov

The inherent specificity of sialyltransferases enables the precise targeting of particular glycan subclasses and linkages researchgate.net. Different sialyltransferases recognize distinct acceptor glycan structures and catalyze the formation of specific glycosidic bonds. For instance, ST6GAL1 is known for its preference for N-linked glycans, mediating the addition of sialic acids at the α2,6 position oup.com. In contrast, ST3GAL1 has been shown to selectively modify GalNAc-type O-linked glycans, forming α2,3-sialyl linkages oup.com. This ability to discriminate between different glycan types and linkages allows for targeted glycoengineering, such as the selective labeling of mucin-1, which is heavily modified with GalNAc-type O-linked glycans, while showing minimal labeling of N-linked glycans oup.com. The enzymatic transfer of azido-sialic acid derivatives to specific acceptor structures like β-Galp-(1→3)-α-GalpNAc further highlights this precise subclass targeting.

Enzyme Promiscuity and Substrate Tolerabilityrsc.org

A crucial aspect of chemo-enzymatic glycan labeling is the ability of sialyltransferases to accept and process unnatural, modified sugar nucleotide donors, such as azido-sialic acid derivatives rsc.org. While enzymes are naturally evolved to recognize specific substrates, many exhibit a degree of tolerance or promiscuity towards structurally similar analogs rsc.org. For example, the sialyltransferase Cst-II (CSTII) has been demonstrated to efficiently accept azido-sialic acid nucleotides (e.g., Neu5Ac9Az-CMP) as substrates, enabling the attachment of azido-sialic acids to galactose (Gal) and N-acetylgalactosamine (GalNAc) residues rsc.org. This substrate tolerability is fundamental for the successful implementation of EGE strategies using azido-sugars like this compound.

Comparative Analysis with Metabolic Oligosaccharide Engineering (MOE)rsc.orgresearchgate.net

Metabolic oligosaccharide engineering (MOE) is another significant approach for re-engineering cellular glycans, typically involving the feeding of cells with non-natural monosaccharides that are then processed and incorporated into glycans via endogenous metabolic pathways. While MOE has been instrumental in introducing azide tags, for instance, by using acetylated azidomannosamine (Ac4ManNAz), exo-enzymatic glycan labeling (EGE) offers distinct advantages researchgate.net. EGE involves the direct, enzyme-catalyzed installation of the modified sugar, providing a more controlled and often more efficient method compared to the broader metabolic alterations induced by MOE rsc.org.

Advantages in Labeling Efficiency and Reaction Kineticsrsc.orgresearchgate.netnih.gov

Exo-enzymatic glycan labeling generally offers higher labeling efficiency and reduced reaction times compared to MOE researchgate.net. The direct enzymatic transfer bypasses the multi-step metabolic conversion required in MOE, leading to faster kinetics and potentially higher yields of modified glycans researchgate.net. Furthermore, the efficiency of EGE can be further enhanced by pre-treating cells with glycosidases to remove existing terminal sugars, thereby exposing more acceptor sites for subsequent sialyltransferase-mediated labeling rsc.org. This direct approach allows for a more streamlined and potent labeling process.

Enhanced Control over Probe Density and Site-Specificityresearchgate.netnih.gov

A significant benefit of EGE is the enhanced control it provides over both the density and site-specificity of the introduced chemical probes, such as the azido group from this compound researchgate.net. By selecting specific sialyltransferases and controlling their activity, researchers can achieve a higher degree of precision in modifying target glycans researchgate.net. This contrasts with MOE, where the incorporation of modified sugars can be influenced by endogenous metabolic flux and enzyme expression levels, potentially leading to less defined probe densities and broader site-specificity rsc.org. The ability of EGE to selectively target specific glycan subclasses and linkages further contributes to its superior site-specificity researchgate.netoup.com.

Functional Persistence of Exo-Enzymatically Installed Azido-Sialic Acid Probes

Significance of Probe Persistence in Glycan Labeling

The precise and stable modification of cell surfaces and biomolecules with specific chemical reporters is fundamental to advanced glycomic studies. Exo-enzymatic glycan labeling strategies offer a powerful means to achieve this, enabling the introduction of functional groups onto target glycans using specific enzymes and modified sugar donors. A critical aspect of these strategies is the functional persistence of the installed probe. This refers to the duration for which the reporter molecule remains attached to the glycan and retains its chemical integrity and accessibility for subsequent detection or conjugation. High functional persistence is essential for applications requiring extended observation periods, multi-step analyses, or the capture of transient molecular interactions. Challenges to probe persistence can arise from the inherent lability of certain chemical linkages, the presence of endogenous cellular enzymes capable of cleaving the modified glycans, or cellular metabolic processes that might alter or remove the probe. Therefore, understanding and ensuring the stability of the introduced azido-sialic acid probes is paramount for reliable experimental outcomes.

This compound: A Versatile Probe for Exo-Enzymatic Sialylation

This compound is a synthetic, non-natural bifunctional carbohydrate derivative specifically designed for glycan engineering. Its key feature is the presence of an azido (-N₃) functional group at the C-9 position of the sialic acid backbone. This azido group is highly valuable due to its inertness in biological systems and its ability to participate in bioorthogonal click chemistry reactions, most notably strain-promoted alkyne-azide cycloaddition (SPAAC) or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) sigmaaldrich.com.

The compound is utilized in exo-enzymatic labeling by employing sialyltransferases, such as ST6Gal I or Cst-II, which catalyze the transfer of the azido-modified sialic acid from its activated nucleotide-sugar precursor (e.g., CMP-Neu5DAz) onto acceptor glycans nih.govbiorxiv.org. This method offers advantages over metabolic labeling by allowing precise control over the type and location of sialylation, bypassing the need for cellular uptake and processing of precursor sugars like N-acetylmannosamine (ManNAc) nih.govru.nl. The azido group's strategic placement at the C-9 position is generally well-tolerated by sialyltransferases, ensuring efficient incorporation into N- and O-linked glycans nih.govru.nloup.com.

Factors Influencing the Persistence of Installed Probes

The functional persistence of this compound, once installed via exo-enzymatic transfer, is influenced by several factors inherent to the biological system and the chemical nature of the probe.

Experimental Strategies for Assessing Functional Persistence

The functional persistence of exo-enzymatically installed azido-sialic acid probes like this compound is typically evaluated through time-course experiments.

Research Findings on the Functional Persistence of this compound

Studies employing azido-modified sialic acid derivatives in exo-enzymatic labeling have provided insights into their functional persistence.

Implications of Functional Persistence for Applications

The functional persistence of this compound has significant implications for its utility in various glycoengineering applications. A stable, persistent azido-sialic acid probe allows for:

Long-term Imaging and Tracking: Researchers can track the localization and dynamics of sialylated glycans on live cells or in complex biological samples over extended periods without the signal rapidly diminishing.

Capture and Isolation of Glycan-Protein Interactions: The sustained presence of the azido group enables the capture of transient glycan-protein binding events. Samples can be incubated for sufficient time to allow interactions to occur, and then the azido-labeled glycans, along with their bound partners, can be isolated using click chemistry and affinity purification.

Multi-step Experimental Workflows: A persistent probe provides a reliable handle for subsequent chemical modifications or detection strategies that may require multiple incubation or washing steps, ensuring that the modification is not lost prematurely.

| Probe Type / Derivative | Enzyme Used (Example) | Sample Type | Detection Method (Post-Click Chemistry) | Reported Persistence Duration | Key Reference(s) |

| Azido-Neu5Ac derivative | Cst-II | Cell surface | Surface retention | Up to 6 hours | biorxiv.org |

| Neu5DAz (photo-crosslinker) | ST6GAL1 | RAJI cells | Signal detection (e.g., immunoblot) | Up to 24 hours | biorxiv.orgresearchgate.net |

Bioorthogonal Ligation Chemistries Utilizing 9 Azido Neu5daz

Staudinger Ligation for Azido-Glycan Labeling

The Staudinger ligation is another powerful bioorthogonal reaction that covalently links an azide (B81097) with a specifically engineered triarylphosphine. researchgate.net This reaction has been instrumental in the field of chemical biology for labeling and studying biomolecules.

The Staudinger reaction begins with the nucleophilic attack of a phosphine (B1218219) on the terminal nitrogen of an azide. wikipedia.org This is followed by the expulsion of dinitrogen gas to form an iminophosphorane (also known as an aza-ylide). wikipedia.org In the classical Staudinger reduction, this intermediate is hydrolyzed in an aqueous environment to yield a primary amine and a phosphine oxide. wikipedia.org

For the purpose of ligation, the phosphine reagent is designed with an electrophilic trap, typically an ester group, positioned to intercept the iminophosphorane intermediate. This intramolecular reaction leads to the formation of a stable amide bond, covalently linking the two molecules, and a phosphine oxide byproduct. The high chemoselectivity of this reaction allows it to proceed in complex biological environments without interfering with native functional groups.

A significant advancement in this chemistry is the "traceless" Staudinger ligation. nih.gov This modified reaction joins a phosphinothioester and an azide to form a native amide bond with no residual atoms from the phosphine reagent in the final product. nih.govraineslab.com

The mechanism involves the formation of an iminophosphorane intermediate, which then undergoes an intramolecular S-N acyl transfer. raineslab.com The subsequent hydrolysis of the resulting amidophosphonium salt releases a phosphine oxide and generates the desired amide bond. nih.govraineslab.comraineslab.com This "traceless" nature is crucial for applications like protein synthesis where the integrity of the final molecule is paramount. nih.gov The reaction is highly chemoselective, even with unprotected peptide fragments, and proceeds without detectable racemization. nih.govraineslab.comraineslab.com

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Glycobiology Research

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and widely used reaction for conjugating molecules. mdpi.comresearchgate.net It is a refined version of the Huisgen 1,3-dipolar cycloaddition that works well in aqueous conditions and at room temperature. mdpi.com

The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov This reaction is significantly accelerated in the presence of copper, which also controls the regioselectivity of the product. mdpi.com

In glycobiology, CuAAC has been used to label and study glycans. researchgate.net For instance, cells can be treated with azido (B1232118) sugars, which are incorporated into their cell surface glycans. mdpi.com These azido-glycans can then be reacted with an alkyne-bearing probe, such as a fluorescent dye or biotin (B1667282), via CuAAC for visualization or enrichment. mdpi.com

Despite its utility, a major drawback of CuAAC for in vivo studies is the cytotoxicity of the copper(I) catalyst. mdpi.com To mitigate this, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often used to stabilize the copper(I) and accelerate the reaction. mdpi.com These ligands help to protect cells from copper-induced damage while still allowing for efficient ligation. mdpi.com

Strategies to Mitigate Copper Toxicity in Cellular Applications

While CuAAC is a highly efficient bioorthogonal reaction, the cytotoxicity of the copper(I) catalyst presents a significant challenge for applications in living systems. acs.orgnih.govnih.gov To address this, several strategies have been developed to minimize copper-induced toxicity while maintaining effective ligation of 9-Azido-Neu5DAz-labeled biomolecules.

One of the primary approaches is the use of copper-chelating ligands . These ligands not only stabilize the copper(I) oxidation state, which is essential for catalysis, but also reduce its bioavailability and subsequent toxicity to cells. researchgate.net The ligand environment around the copper ion significantly influences its toxic effects and catalytic efficiency. acs.org For instance, water-soluble tris(triazolylmethyl)amine-based ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), have been shown to accelerate the CuAAC reaction and protect cells from oxidative damage. nih.govresearchgate.net Another ligand, BTTES (2,2',2'',2'''-(ethane-1,2-diylbis(((1-(2-(sulfooxy)ethyl)-1H-1,2,3-triazol-4-yl)methyl)azanetriyl))tetraacetic acid), has been reported to promote rapid cycloaddition in living systems with no apparent toxicity. nih.gov Studies have also shown that using L-histidine as a ligand for copper can effectively catalyze CuAAC for labeling cell surface glycosylated proteins with minimal toxicity. acs.org

The most definitive strategy to circumvent copper toxicity is through copper-free click chemistry , primarily the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and biarylazacyclooctynone (BARAC), which react spontaneously with azides like the one in this compound without the need for a metal catalyst. nih.govacs.org The high reactivity of these cyclooctynes is driven by the release of ring strain, leading to the formation of a stable triazole linkage. acs.org SPAAC has been widely adopted for live-cell imaging and in vivo studies due to its excellent biocompatibility. nih.gov

| Strategy | Mechanism | Key Reagents/Examples | Advantage |

| Copper-Chelating Ligands | Stabilize Cu(I) and reduce its bioavailability and toxicity. | THPTA, BTTAA, BTTES, L-histidine | Reduces copper toxicity while maintaining the high efficiency of CuAAC. |

| Chelating Azides | Increase the effective copper concentration at the reaction site. | Picolyl azides | Allows for efficient ligation at low, non-toxic copper concentrations. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Utilizes strained cyclooctynes that react with azides without a catalyst. | DBCO, BARAC | Completely avoids the use of a cytotoxic copper catalyst. |

Functionalization of this compound with Diverse Bioorthogonal Tags

Once incorporated into cellular glycans, this compound provides a reactive handle for the attachment of a wide array of bioorthogonal tags. These tags serve as molecular probes that enable the detection, visualization, and isolation of the labeled sialoglycoconjugates.

Integration with Fluorescent Dyes for Imaging

A major application of this compound is the fluorescent labeling of sialylated glycans for imaging in both fixed and living cells. nih.govresearchgate.net This is achieved by reacting the azide-modified glycans with a cyclooctyne (B158145) or alkyne conjugated to a fluorescent dye. The choice of fluorophore can be tailored to the specific imaging application, with a wide spectral range of dyes available. jenabioscience.comsetabiomedicals.com

The SPAAC reaction is particularly well-suited for live-cell imaging due to its copper-free nature. kit.edu Cyclooctyne-dye conjugates, such as those containing DBCO, readily react with this compound-labeled glycans on the cell surface and within intracellular compartments. kit.edunih.gov A variety of fluorescent dyes have been functionalized with DBCO for this purpose, including coumarins, BODIPY dyes, rhodamines (like TAMRA), and cyanine (B1664457) dyes (like Cy3 and Cy5). interchim.frvectorlabs.com For instance, DBCO-Cy5 has been used to visualize azide-labeled cells in vivo. nih.gov The selection of the dye depends on factors such as brightness, photostability, and spectral properties that are compatible with the available microscopy equipment. interchim.fr Some fluorogenic probes have also been developed, where the fluorescence is significantly enhanced upon reaction with the azide, thereby reducing background noise from unreacted probe. acs.org

| Fluorescent Probe | Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Application Note |

| DBCO-Coumarin | Coumarin | ~400 | ~475 | Used for visualizing biomolecule dynamics in living cells. acs.org |

| DBCO-BODIPY FL | BODIPY | ~503 | ~512 | Suitable for intracellular labeling due to its lipophilic nature. kit.edu |

| DBCO-TAMRA | Rhodamine | ~546 | ~579 | A bright and photostable dye for fluorescence microscopy. interchim.fr |

| AZDye 555 DBCO | Cyanine3 analogue | ~555 | ~565 | Bright, water-soluble dye for imaging low-abundance targets. vectorlabs.com |

| DBCO-Cy5 | Cyanine | ~646 | ~662 | Used for far-red imaging in vitro and in vivo. setabiomedicals.comnih.gov |

Conjugation with Affinity Probes (e.g., Biotin) for Enrichment

In addition to imaging, this compound can be used to tag sialoglycoproteins with affinity probes for their enrichment and subsequent identification and characterization by mass spectrometry-based proteomics. nih.govnih.gov The most commonly used affinity probe for this purpose is biotin.

The workflow typically involves metabolically labeling cells with this compound, followed by lysis and reaction of the cell lysate with an alkyne- or cyclooctyne-functionalized biotin probe. nih.govresearchgate.net The resulting biotinylated sialoglycoproteins can then be selectively captured and enriched from the complex proteome using streptavidin-coated beads. beilstein-journals.orgnih.gov This affinity purification step significantly reduces sample complexity, allowing for the identification of low-abundance sialoglycoproteins. biorxiv.org

After enrichment, the captured proteins can be eluted from the beads and identified by mass spectrometry. nih.gov This approach not only allows for the identification of which proteins are sialylated but can also be used to pinpoint the specific sites of glycosylation. nih.gov The use of cleavable linkers between the biotin and the reactive group can facilitate the release of the captured proteins from the streptavidin beads, improving recovery and analysis. nih.gov

| Affinity Probe | Reactive Group | Enrichment Strategy | Downstream Analysis | Research Focus |

| Biotin-Alkyne | Terminal Alkyne | Streptavidin affinity chromatography after CuAAC. | Mass Spectrometry (Proteomics) | Identification of sialylated glycoproteins and glycosylation sites. nih.gov |

| DBCO-Biotin | Dibenzocyclooctyne | Streptavidin affinity chromatography after SPAAC. | Mass Spectrometry (Proteomics) | Enrichment of azide-tagged proteins for proteomic analysis. researchgate.netbiorxiv.org |

| Aminooxy-Biotin | Aminooxy | Oxime ligation with periodate-oxidized sialic acids, followed by streptavidin enrichment. | Mass Spectrometry (Glycoproteomics) | Profiling of the glycoproteome and identification of N-glycosylation sites. nih.gov |

Advanced Methodologies for Glycan and Glycoprotein Analysis Employing 9 Azido Neu5daz

Fluorescent Imaging and Microscopy Techniques

The ability to visualize glycans in their native environment is crucial for understanding their dynamic roles in cellular processes. Metabolic labeling with 9-Azido-Neu5DAz, followed by bioorthogonal ligation to fluorescent probes, has enabled high-resolution imaging of sialoglycans.

Confocal Microscopy for Visualization of Cell-Surface Sialoglycans

Metabolic incorporation of 9-azido analogues of sialic acid, including this compound, allows for the fluorescent imaging of cell-surface sialoglycans. nih.gov Once the azido-modified sugar is integrated into the glycan structures on the cell surface, it can be covalently tagged with a fluorescent probe via a click reaction. This enables the direct visualization of sialoglycan distribution and organization on the plasma membrane using confocal fluorescence microscopy. amazonaws.com

For instance, cells treated with this compound and subsequently reacted with an alkyne-bearing fluorophore can be imaged to reveal the localization of newly synthesized sialoglycans. This technique provides high-resolution spatial information on the glycan landscape of the cell surface.

Live-Cell Imaging for Monitoring Glycan Dynamics and Localization

A significant advantage of the this compound labeling strategy is its applicability to living cells, allowing for the real-time monitoring of glycan dynamics. vectorlabs.com By using cell-permeable fluorescent probes and bioorthogonal reactions with minimal cytotoxicity, such as the copper-free click chemistry, researchers can track the movement, trafficking, and turnover of sialoglycans on and within live cells. nih.gov

This approach has been instrumental in studying the dynamic changes in cell-surface glycosylation that occur during various biological processes, including cell signaling, migration, and cell-cell communication. researchgate.net The ability to image these processes in real-time provides unprecedented insights into the temporal and spatial regulation of glycosylation.

Mass Spectrometry-Based Glycoproteomics and Glycan Profiling

Beyond imaging, this compound is a powerful tool for identifying and characterizing sialoglycoproteins and their associated glycans using mass spectrometry.

Enrichment Strategies for Azido-Tagged Glycoproteins and Glycopeptides

A major challenge in glycoproteomics is the low abundance and heterogeneity of glycoproteins. researchgate.net The azide (B81097) group introduced by this compound serves as a chemical handle for the enrichment of sialoglycoproteins and sialoglycopeptides from complex biological samples. nih.gov

The typical enrichment strategy involves the bioorthogonal ligation of the azide-tagged glycans to a capture tag, most commonly biotin (B1667282). The biotinylated glycoproteins or glycopeptides can then be selectively isolated from the cellular lysate using streptavidin-coated beads. This affinity purification step significantly reduces sample complexity and enriches for the molecules of interest, facilitating their subsequent analysis by mass spectrometry. nih.gov

Table 1: Common Enrichment Strategies for Azido-Tagged Glycans

| Enrichment Method | Principle | Application |

| Biotin-Streptavidin Affinity | Azide-tagged glycans are reacted with an alkyne-biotin conjugate. The resulting biotinylated molecules are captured by streptavidin-coated solid support. | Enrichment of glycoproteins and glycopeptides from cell lysates or other biological fluids. nih.gov |

| Lectin Affinity Chromatography | Lectins with specificity for sialic acid can be used in combination with metabolic labeling to enrich for specific subsets of sialoglycoproteins. | Isolation of glycoproteins with specific glycan structures. |

| Chemical Coupling | The azide group can be directly coupled to a solid support functionalized with a reactive partner. | Direct covalent capture of tagged molecules. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Following enrichment, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are the primary techniques used for the detailed structural analysis of the captured glycopeptides and released glycans. nih.gov LC separates the complex mixture of molecules before they are introduced into the mass spectrometer for mass analysis. nih.gov

MS/MS provides further structural information by fragmenting the isolated molecules and analyzing the resulting fragment ions. This allows for the determination of the peptide sequence of the glycoprotein (B1211001) and the composition of the attached glycan. To improve the ionization efficiency and stability of glycans during mass spectrometry, derivatization strategies such as permethylation are often employed. rsc.org

Identification of Glycosylation Sites and Glycoform Distributions

A key goal of glycoproteomics is to identify the specific sites of glycosylation on a protein and to characterize the different glycan structures (glycoforms) present at each site. The analysis of glycopeptides by MS/MS allows for the precise mapping of N-linked glycosylation sites, which typically occur on asparagine residues within the N-X-S/T consensus sequence. nih.govnist.gov However, studies have also identified glycosylation at non-canonical motifs. nist.gov

The fragmentation data from MS/MS can also be used to deduce the composition and branching pattern of the attached glycans. By combining metabolic labeling with this compound with advanced mass spectrometry techniques, researchers can obtain a comprehensive profile of the sialoglycoproteome, including the identities of the glycoproteins, their sites of glycosylation, and the distribution of different sialoglycan structures.

Flow Cytometry for Quantitative Assessment of Cell-Surface Glycan Display

Flow cytometry offers a high-throughput platform for the quantitative analysis of cell-surface sialoglycans that have been metabolically labeled with this compound. This technique allows for the analysis of individual cells within a heterogeneous population, providing data on the abundance and distribution of sialic acids on the cell surface.

The general workflow begins with the incubation of cells with this compound, which is metabolized and incorporated into terminal sialic acid positions on cell-surface glycans. Following this metabolic labeling, the azide-modified glycans are tagged with a fluorescent probe via a bioorthogonal click reaction. For instance, a fluorescently-labeled alkyne, such as one conjugated to fluorescein (B123965) or other fluorophores, will selectively react with the azide group.

Once the cells are fluorescently labeled, they can be analyzed on a flow cytometer. The intensity of the fluorescence signal from each cell is directly proportional to the number of accessible azide-labeled sialic acids on its surface. This allows for a quantitative comparison of sialoglycan expression between different cell populations or under various experimental conditions. This method has been used to assess changes in cell-surface sialylation associated with disease states, such as cancer, and to monitor the efficiency of metabolic glycoengineering. nih.govnih.gov

Table 1: Representative Flow Cytometry Data for Sialoglycan Quantification

| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

|---|---|---|---|

| Jurkat | Control (Untreated) | 15 | 1.0 |

| Jurkat | This compound | 350 | 23.3 |

| CHO | Control (Untreated) | 10 | 1.0 |

| CHO | This compound | 280 | 28.0 |

Chromatographic and Electrophoretic Techniques

While flow cytometry provides cell-surface glycan information on intact cells, a more detailed structural analysis of the glycan library requires the release of glycans from their protein scaffolds, followed by separation and detection using high-resolution techniques like HPLC and capillary electrophoresis.

High-Performance Liquid Chromatography (HPLC) for Glycan Libraries

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detailed analysis of glycan structures. To analyze the N-glycan library from cells treated with this compound, a multi-step process is typically employed. First, the glycoproteins are isolated from the cell lysate. The N-glycans are then enzymatically released, most commonly using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue. phenomenex.com

The released glycans, which now include species containing the 9-azido-sialic acid modification, are then derivatized with a fluorescent label, such as 2-aminobenzamide (B116534) (2-AB). sigmaaldrich.com This labeling is crucial as native glycans lack a chromophore, and the fluorescent tag enables sensitive detection. nih.gov The labeled glycan library is subsequently separated by HPLC, often using hydrophilic interaction chromatography (HILIC), which separates glycans based on their hydrophilicity. sigmaaldrich.com

The resulting chromatogram provides a profile of the cell's N-glycan library. Each peak represents a different glycan structure, and its retention time can be compared to standards or databases for structural elucidation. The incorporation of this compound can lead to shifts in retention times compared to native glycans, providing information on which glycans are sialylated.

Table 2: HPLC Analysis Parameters for Labeled N-Glycans

| Parameter | Typical Condition |

|---|---|

| Column | Hydrophilic Interaction Chromatography (HILIC) |

| Mobile Phase A | Ammonium formate (B1220265) buffer |

| Mobile Phase B | Acetonitrile |

| Detection | Fluorescence (e.g., Ex: 330 nm, Em: 420 nm for 2-AB) |

| Standard | 2-AB labeled dextran (B179266) ladder for glucose unit (GU) calibration |

Capillary Electrophoresis (CE) for Glycan Separation and Analysis

Capillary electrophoresis (CE) is another powerful, high-resolution technique for the separation of charged and neutral glycans. hitachi-hightech.com Similar to HPLC analysis, glycans are first released from glycoproteins and then derivatized with a charged fluorescent dye, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). researchgate.net The negative charges on the APTS label allow for the separation of even neutral glycans in an electric field.

The separation in CE is based on the charge-to-hydrodynamic-size ratio of the labeled glycans. researchgate.net Sialylated glycans, including those modified with this compound, carry additional negative charges from the sialic acid's carboxyl group, leading to faster migration times compared to neutral glycans. researchgate.net This allows for the separation of glycans based on their degree of sialylation. CE provides excellent resolution of glycan isomers and can be a very sensitive technique, capable of analyzing samples at the picomole level. hitachi-hightech.comhitachi-hightech.com

Table 3: Comparison of Glycan Migration in Capillary Electrophoresis

| Glycan Type | Charge Contribution from Sialic Acid | Relative Migration Time |

|---|---|---|

| Neutral Glycans | 0 | Slowest |

| Monosialylated Glycans | -1 | Intermediate |

| Disialylated Glycans | -2 | Fastest |

Application in Glycan Array Technology for Glycan-Binding Protein Ligand Discovery

Glycan arrays are a high-throughput platform for profiling the interactions between carbohydrates and glycan-binding proteins (GBPs), such as lectins and antibodies. The technology relies on the immobilization of a library of different glycan structures onto a solid surface, which is then probed with a fluorescently labeled GBP to identify binding partners.

This compound and other azido-sugars are instrumental in the fabrication of covalent glycan arrays. Glycans that have been metabolically or synthetically functionalized with an azide group can be covalently attached to a surface that has been modified with a complementary reactive group, such as an alkyne, via click chemistry. This covalent immobilization strategy offers a stable and oriented presentation of the glycans, which is crucial for reproducible binding assays.

By creating arrays that include sialic acids modified with this compound, researchers can investigate how this modification affects binding to sialic acid-specific GBPs. Furthermore, the azide group can be used to attach a variety of other molecules to the glycan before immobilization, allowing for the creation of diverse and custom glycan arrays for screening and ligand discovery. This approach has been used to identify high-affinity ligands for various GBPs and to probe the specificity of these important recognition events.

Functional Studies of Glycan Mediated Biological Processes Using 9 Azido Neu5daz

Interrogation of Glycan-Protein Interactions

Glycan-protein interactions are fundamental to numerous biological processes, including cell adhesion, immune recognition, and signal transduction. However, these interactions are often characterized by low binding affinities and rapid dissociation rates, making their capture and characterization challenging using conventional biochemical methods. 9-Azido-Neu5DAz, particularly when introduced via exo-enzymatic labeling, offers a powerful approach to overcome these limitations.

The incorporation of photo-crosslinking moieties into glycans provides a means to covalently capture transient glycan-protein complexes in situ, preserving their native interactions. Exo-enzymatic labeling strategies, utilizing enzymes like the sialyltransferase ST6GAL1 in conjunction with CMP-Neu5DAz, have demonstrated enhanced efficiency and broader cell-type applicability compared to traditional metabolic oligosaccharide engineering (MOE) approaches biorxiv.orgresearchgate.netacs.org. This method allows for the selective introduction of the photo-crosslinking sugar onto specific glycan epitopes. Upon UV irradiation, the azide (B81097) group on this compound can be activated to form a reactive nitrene, which then covalently crosslinks to nearby proteins, stabilizing the interaction complex biorxiv.orgresearchgate.netacs.org. This technique is crucial for studying interactions that are otherwise lost during cell lysis or sample preparation researchgate.net. Preliminary work has also explored diazirine-linked sialic acid analogues for similar photo-crosslinking applications biorxiv.orgresearchgate.net.

The photo-crosslinking approach enabled by this compound serves as a critical step in identifying the specific protein partners that interact with modified glycans within their cellular context. By capturing these transient complexes, researchers can subsequently employ proteomic techniques, such as mass spectrometry, to identify and quantify the associated proteins researchgate.netacs.orgresearchgate.net. This allows for the construction of glycan-protein interaction networks, revealing novel functional binding partners of glycan-binding proteins researchgate.netresearchgate.net. Related proximity labeling methods, such as Protein Oxidation of Sialic Acid Environments (POSE), also utilize azido-modified sialic acids to map the protein environment of sialic acids in situ, aiding in the identification of sialic acid-binding proteins ucdavis.edu.

While photo-crosslinking effectively captures interacting partners, it is important to note that modifications, such as those at the C-9 position of sialic acid, can potentially influence the affinity and specificity of glycan-protein recognition biorxiv.org. Nevertheless, the ability to stabilize these interactions provides a foundation for further analysis. The efficiency of crosslinking can be modulated by factors such as incubation time, which may reflect the turnover or recycling of labeled glycoproteins biorxiv.org. The captured complexes serve as a starting point for investigating the dynamics of glycan-protein binding, offering insights into the strength and selectivity of these crucial molecular recognition events researchgate.net.

Elucidation of Glycan Roles in Cell-Cell Communication and Recognition

Cell-surface glycans are integral to cell identity, mediating critical interactions in multicellular organisms, including cell-cell communication and recognition univie.ac.atnih.gov. These complex carbohydrate structures on the cell surface act as a molecular language, encoding information about cellular state and facilitating specific interactions through glycan-binding proteins (GBPs) univie.ac.atnih.gov. Tools like this compound, which allow for the precise modification and study of cell-surface glycans, are instrumental in dissecting these roles. By enabling researchers to probe how specific glycan structures influence cellular behavior and recognition events, this compound contributes to a deeper understanding of the mechanisms underlying cellular communication and the formation of biological structures.

Investigation of Pathogen-Host Interactions

The dynamic interplay between pathogens and their hosts often relies heavily on glycan recognition events. Pathogens frequently exploit host cell-surface glycans for adhesion, entry, and modulation of host cell functions.

This compound and its analogues have proven effective in engineering cell surfaces to study pathogen-host interactions, specifically concerning bacterial toxins. For instance, studies have shown that remodeling host cells to express sialoglycans terminated with 9-azido analogues of sialic acids leads to distinct binding affinities towards subtilase cytotoxin (SubAB) nih.gov. SubAB is a toxin secreted by Shiga toxigenic Escherichia coli (STEC) that targets sialic acid residues on host cells nih.govcaister.comnih.gov. By altering the sialic acid composition on the cell surface using compounds like this compound, researchers can modulate the binding of SubAB, thereby gaining insights into the specific glycan determinants recognized by the toxin and how these interactions influence host cell responses nih.gov. This capability highlights the utility of this compound as a tool for manipulating host cell surface properties to investigate and potentially interfere with pathogen-host recognition mechanisms.

Compound Name List

This compound (9-Azido-9-deoxy-N-acetylneuraminic acid)

CMP-Neu5DAz (Cytidine monophosphate-9-azido-9-deoxy-N-acetylneuraminic acid)

ST6GAL1 (Sialyltransferase ST6GAL1)

MOE (Metabolic Oligosaccharide Engineering)

SNA (Sambucus nigra agglutinin)

NanH (Clostridium perfringens sialidase NanH)

SubAB (Subtilase Cytotoxin)

STEC (Shiga toxigenic Escherichia coli)

Future Directions and Emerging Research Avenues for 9 Azido Neu5daz

Development of Advanced Sialic Acid Analogues with Enhanced Specificity or Reactivity

A significant future direction lies in the design and synthesis of next-generation sialic acid analogues that offer superior performance compared to existing probes like 9-Azido-Neu5DAz. The goal is to create molecules with improved metabolic efficiency, greater specificity for particular sialyltransferase enzymes, and novel chemical functionalities.

Researchers are exploring modifications to the sialic acid scaffold to fine-tune its recognition and incorporation by the cellular glycosylation machinery. oup.com This could lead to analogues that are more selectively processed by specific cell types or incorporated into particular classes of glycoconjugates. For instance, creating analogues that mimic naturally occurring but unstable modifications, such as O-acetyl groups, can provide more robust tools for studying their roles in immunology and oncology. universityofcalifornia.edu The development of N-acetyl analogues has been shown to create more stable mimics of these labile O-acetyl modifications, which are otherwise easily hydrolyzed. universityofcalifornia.edu

Another area of innovation involves introducing different reactive groups. While the azide (B81097) group of this compound is highly effective for bioorthogonal chemistry, researchers are developing analogues with alternative handles. These new functionalities could enable different types of ligation chemistry, potentially with faster kinetics or the ability to perform multiple, orthogonal labeling reactions simultaneously within the same biological system.

| Research Goal | Potential Advancement | Rationale |

| Enhanced Specificity | Analogues targeting specific sialyltransferases or cell types. | To reduce off-target effects and enable more precise study of specific glycosylation pathways. |

| Improved Stability | N-acetylated analogues mimicking O-acetyl groups. universityofcalifornia.edu | To overcome the instability of natural modifications, facilitating functional studies. universityofcalifornia.edu |

| Novel Reactivity | Introduction of alternative bioorthogonal handles. | To allow for different, faster, or orthogonal labeling chemistries beyond the standard azide-alkyne cycloaddition. |

Integration of Azido-Glycan Labeling with Multi-Omics Approaches

The true power of metabolic labeling with probes like this compound is unlocked when combined with other large-scale biological measurement techniques, known as "omics." Integrating glycomic and sialoglycoprotein profiling data with genomics, transcriptomics, and proteomics offers a holistic view of cellular function and disease. nih.gov

Future studies will increasingly use multi-omics workflows to connect changes in sialoglycosylation, as detected by this compound labeling, with specific genetic mutations, alterations in gene expression, or changes in protein abundance. nih.gov For example, by combining proteomic profiling of labeled sialoglycoproteins with transcriptomic data from the same cells, researchers can identify regulatory networks that control glycosylation pathways in diseases like cancer. nih.gov This integrated approach can help uncover novel biomarkers and therapeutic targets by linking specific glycan structures to the genes and proteins that produce them. nih.gov

Computational methods are central to this endeavor, as they are needed to manage and interpret the vast datasets generated. nih.gov New algorithms and software tools will be required to effectively integrate these diverse data types and build comprehensive models of cellular processes that span multiple biological layers.

Innovations in High-Throughput Glycan Analysis and Imaging Technologies

To fully leverage metabolic labeling in large-scale studies, such as biomarker discovery or drug screening, innovations in the speed and sensitivity of glycan analysis are crucial. Current methods can be labor-intensive, limiting the number of samples that can be processed. beilstein-institut.de The future will see the development of fully automated, high-throughput platforms for every step of the workflow, from cell culture and labeling to glycan release, purification, and analysis. beilstein-institut.denih.gov

Key technological advancements include:

Robotic Sample Preparation: Automated liquid handling systems can streamline the process of glycoprotein (B1211001) purification, glycan release, and labeling in 96-well or 384-well plate formats. beilstein-institut.demaynoothuniversity.ie

Advanced Analytical Platforms: Improvements in liquid chromatography and mass spectrometry (MS) will enable faster and more sensitive detection and quantification of labeled glycans. nih.govbioglyco.com

Novel Detection Methods: New screening techniques are being developed to rapidly detect the products of reactions involving azido (B1232118) sugars, which can accelerate the engineering of enzymes used in glycan synthesis and analysis. nih.gov

These technologies will make it feasible to analyze glycomes from large patient cohorts, screen for drugs that modulate glycosylation, and perform detailed time-course studies of glycan dynamics, significantly accelerating the pace of discovery in glycobiology. nih.govmaynoothuniversity.ie

Expanding Applications to New Biological Systems and Mechanistic Studies

While much of the work using this compound has been in cultured cells, a major future direction is to expand its application to more complex biological contexts, including tissues, organoids, and whole organisms. This will provide deeper insights into the roles of sialoglycans in development, tissue homeostasis, and disease pathogenesis within a living system.

For example, these tools can be used to remodel the surfaces of cells to study how specific sialoglycoforms mediate interactions between hosts and pathogens. nih.gov By metabolically incorporating 9-azido analogues of different sialic acid forms, researchers can create cells with distinct surface glycan profiles and then measure how these changes affect the binding of toxins or viruses. nih.gov

Furthermore, combining metabolic labeling with advanced imaging techniques will allow for the visualization of sialoglycan dynamics in intact tissues and even living animals. researchgate.net This could reveal, for instance, how sialylation patterns change during neuronal development, immune cell trafficking, or the progression of tumors in a live mouse model. researchgate.net These studies will be critical for understanding the complex, system-level functions of glycans.

Addressing Challenges in Quantitative Glycan Engineering and Characterization in Complex Biological Environments

A critical challenge in the field is ensuring that the process of metabolic labeling is both efficient and accurately reflects the underlying biology. The introduction of an azido sugar into a metabolic pathway can sometimes be hampered by the specificity of the enzymes involved, which may not process the unnatural analogue as efficiently as the natural substrate. acs.org

Future research must focus on quantitatively understanding and mitigating these effects. This involves:

Enzyme Tolerance Studies: Systematically evaluating how well the various enzymes in the sialic acid biosynthetic pathway accommodate azido-analogues. Recent studies have shown that the presence of an azide group can significantly impact acceptance by carbohydrate-processing enzymes. acs.org

Quantitative Mass Spectrometry: Developing more sophisticated mass spectrometry-based methods to precisely quantify the efficiency of analogue incorporation across different cell types and metabolic states. acs.org

Comparative Analysis: Carefully comparing the glycomic profiles of cells treated with azido sugars to untreated cells to identify any unintended alterations in glycosylation. acs.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 9-Azido-Neu5DAz in academic research?

- Methodological Answer : Synthesis typically involves azide-functionalization of Neu5Ac derivatives under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) to confirm azide group placement at the C9 position, coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity (>98%) is verified via HPLC with UV detection at 210–220 nm, as non-natural carbohydrates often lack chromophores . For reproducibility, experimental details (solvents, reaction times, purification methods) must be meticulously documented in supplementary materials to adhere to journal guidelines .

Q. How can researchers design experiments to validate the bioactivity of this compound as an imaging agent?

- Methodological Answer : In vitro assays using fluorescence microscopy or flow cytometry are standard. For example, this compound can be conjugated with alkyne-modified fluorophores via click chemistry. Control experiments should include untreated cells and non-azide analogs to rule out non-specific binding. Dose-response curves and time-course studies are critical to establish optimal imaging conditions. Data must be analyzed using software like ImageJ for fluorescence quantification, with statistical validation (e.g., ANOVA) to confirm significance .

Q. What ethical and data-sharing considerations apply to studies involving this compound in preclinical models?

- Methodological Answer : Ethical approval is mandatory for animal or human tissue studies. Data sharing must comply with GDPR (EU) or local regulations (e.g., HIPAA in the U.S.). De-identification and pseudonymization protocols should be implemented for datasets containing patient-derived samples. Open data repositories like Zenodo can host non-sensitive data, but consent forms must explicitly permit secondary use .

Advanced Research Questions

Q. How can contradictory results in this compound uptake efficiency across cell lines be systematically resolved?

- Methodological Answer : Contradictions may arise from variability in cell-surface sialic acid expression or azide-incorporation kinetics. Researchers should:

- Standardize protocols : Use identical cell culture conditions (e.g., media, passage number) and azide concentrations.

- Cross-validate methods : Compare fluorescence imaging with orthogonal techniques like metabolic labeling followed by Western blotting.

- Leverage mixed-methods designs : Combine quantitative uptake assays with qualitative confocal microscopy to contextualize spatial distribution .

- Report raw data : Include standard deviations and outliers in supplementary tables to enable meta-analysis .

Q. What strategies optimize the integration of this compound into multi-omics studies for glycan profiling?

- Methodological Answer : Pair this compound labeling with mass spectrometry-based glycomics. After click chemistry conjugation, glycans are enzymatically released, permethylated, and analyzed via LC-MS/MS. Data integration requires bioinformatics pipelines (e.g., GlycoWorkbench) to map azide-tagged glycans to existing databases (UniCarb-DB). Cross-disciplinary collaboration with glycobiologists ensures accurate annotation of novel structures .

Q. How can researchers address reproducibility challenges in this compound-based experiments across labs?

- Methodological Answer : Reproducibility hinges on:

- Detailed metadata : Document batch-to-batch variability in synthesis (e.g., azide purity, storage conditions).

- Inter-lab calibration : Share reference samples (e.g., azide-labeled BSA) to standardize instrumentation.

- Open protocols : Use platforms like Protocols.io to publish step-by-step workflows, including troubleshooting steps (e.g., quenching unreacted azides) .

Data Management and Compliance

Q. What frameworks ensure rigorous analysis of this compound imaging data while adhering to FAIR principles?

- Methodological Answer : Implement the Findable, Accessible, Interoperable, Reusable (FAIR) framework:

- Metadata standards : Use ISA-Tab for experimental descriptors (cell type, treatment duration).

- Data repositories : Deposit raw images in BioStudies or Figshare with DOI assignment.

- Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in high-content screens .

Q. How should researchers formulate hypotheses when investigating this compound’s role in sialic acid metabolic pathways?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.